Cas no 2137730-34-6 (5-Pyrimidinesulfinic acid, 2,4-dichloro-, sodium salt (1:1))

5-Pyrimidinesulfinic acid, 2,4-dichloro-, sodium salt (1:1) 化学的及び物理的性質
名前と識別子
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- 5-Pyrimidinesulfinic acid, 2,4-dichloro-, sodium salt (1:1)
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- インチ: 1S/C4H2Cl2N2O2S.Na.H/c5-3-2(11(9)10)1-7-4(6)8-3;;/h1H,(H,9,10);;
- InChIKey: SKGCLCUJSUBGKO-UHFFFAOYSA-N
- SMILES: S(C1=CN=C(N=C1Cl)Cl)(O)=O.[NaH]
5-Pyrimidinesulfinic acid, 2,4-dichloro-, sodium salt (1:1) Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-722564-1.0g |
sodium 2,4-dichloropyrimidine-5-sulfinate |
2137730-34-6 | 1g |
$0.0 | 2023-06-06 |
5-Pyrimidinesulfinic acid, 2,4-dichloro-, sodium salt (1:1) 関連文献
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Eugenio Coronado,Maurici López-Jordà Dalton Trans., 2010,39, 4903-4910
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Gavin A. Craig,Mark Murrie Chem. Soc. Rev., 2015,44, 2135-2147
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Tanja Knaus,Vasilis Tseliou,Luke D. Humphreys,Nigel S. Scrutton,Francesco G. Mutti Green Chem., 2018,20, 3931-3943
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Zhong Wei Jiang,Ting Ting Zhao,Shu Jun Zhen,Chun Mei Li,Yuan Fang Li J. Mater. Chem. A, 2021,9, 9301-9306
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M. Mohsen Mahmoodi,Stephanie A. Fisher,Roger Y. Tam,Philip C. Goff,Reid B. Anderson,Jane E. Wissinger,David A. Blank,Molly S. Shoichet,Mark D. Distefano Org. Biomol. Chem., 2016,14, 8289-8300
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Jingchao Zhang,Fei Xu,Yang Hong,Qingang Xiong,Jianming Pan RSC Adv., 2015,5, 89415-89426
5-Pyrimidinesulfinic acid, 2,4-dichloro-, sodium salt (1:1)に関する追加情報
Introduction to 5-Pyrimidinesulfinic acid, 2,4-dichloro-, sodium salt (1:1) and Its Significance in Modern Chemical Biology
5-Pyrimidinesulfinic acid, 2,4-dichloro-, sodium salt (1:1) (CAS No. 2137730-34-6) is a specialized chemical compound that has garnered significant attention in the field of chemical biology due to its unique structural properties and potential applications. This compound belongs to the pyrimidine sulfinic acid class, characterized by the presence of a sulfinyl group (-SO₂H) attached to a pyrimidine ring, which is further substituted with two chlorine atoms at the 2 and 4 positions. The sodium salt form (1:1) indicates that the free acid has been neutralized with sodium hydroxide, resulting in a stable and soluble salt that is more manageable for various biochemical applications.
The significance of 5-Pyrimidinesulfinic acid, 2,4-dichloro-, sodium salt (1:1) lies in its versatile reactivity and potential utility as a building block or intermediate in the synthesis of more complex molecules. The pyrimidine core is a fundamental scaffold in nucleic acid chemistry, making this compound particularly relevant for research involving nucleoside analogs and antiviral agents. Additionally, the presence of chlorine substituents enhances its reactivity, allowing for further functionalization through nucleophilic substitution or metal-catalyzed coupling reactions.
In recent years, there has been a surge in research focused on developing novel therapeutic agents targeting various diseases, including cancer and infectious disorders. The structural features of 5-Pyrimidinesulfinic acid, 2,4-dichloro-, sodium salt (1:1) make it an attractive candidate for drug discovery efforts. For instance, modifications to the pyrimidine ring can lead to the development of kinase inhibitors or other small-molecule drugs that interact with specific biological targets. The sulfinic acid moiety also provides a site for further derivatization, enabling chemists to fine-tune the pharmacological properties of the compound.
One of the most compelling aspects of this compound is its potential role in medicinal chemistry. Researchers have explored its use as a precursor in the synthesis of antiviral drugs, where pyrimidine derivatives are known to exhibit inhibitory effects against viral enzymes such as reverse transcriptase. The dichloro substitution pattern at the 2 and 4 positions introduces electrophilic centers that can be selectively modified to introduce additional functional groups, thereby expanding the compound’s utility in drug design.
The sodium salt form of 5-Pyrimidinesulfinic acid, 2,4-dichloro-, sodium salt (1:1) offers several practical advantages over its free acid counterpart. Sodium salts are generally more stable under storage conditions and exhibit better solubility in polar solvents such as water and alcohols. This makes them particularly useful for pharmaceutical applications where solubility and stability are critical factors. Moreover, the sodium cation can participate in hydrogen bonding interactions with biological molecules, potentially enhancing the compound’s binding affinity to target proteins or enzymes.
Recent advancements in computational chemistry have also highlighted the importance of 5-Pyrimidinesulfinic acid, 2,4-dichloro-, sodium salt (1:1) as a key intermediate in rational drug design. Molecular modeling studies have demonstrated that this compound can serve as a scaffold for designing molecules with high selectivity for specific biological targets. By leveraging computational tools such as molecular dynamics simulations and quantum mechanical calculations, researchers can predict how modifications to this compound will affect its binding affinity and pharmacokinetic properties.
The synthesis of 5-Pyrimidinesulfinic acid, 2,4-dichloro-, sodium salt (1:1) involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Typically, the synthesis begins with chlorination of a pyrimidine precursor followed by sulfinylation at the desired positions. The final step involves neutralization with sodium hydroxide to obtain the sodium salt form. Advances in synthetic methodologies have enabled more efficient and scalable production processes for this compound, making it more accessible for industrial applications.
In conclusion,5-Pyrimidinesulfinic acid, 2, 4-dichloro-, sodium salt (1: 1) represents a valuable asset in modern chemical biology and drug discovery efforts. Its unique structural features and reactivity make it an ideal candidate for developing novel therapeutic agents targeting various diseases. As research continues to uncover new applications for this compound, it is likely that its importance will only continue to grow in the years ahead.
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